molecular formula C22H36N2O4 B14881334 (3R,4S,5S)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)

(3R,4S,5S)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)

Cat. No.: B14881334
M. Wt: 392.5 g/mol
InChI Key: UFUJITNCLJSDST-HBMCJLEFSA-N
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Description

Ethyl (3R,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a diallylamino group, and a pentan-3-yloxy group attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, including the formation of the cyclohexene ring, the introduction of the acetamido and diallylamino groups, and the attachment of the pentan-3-yloxy group. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the acetamido group to an amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl (3R,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl (3R,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with different functional groups, such as:

  • Ethyl (3R,4S,5S)-4-amino-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4S,5S)-4-acetamido-5-(methylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Uniqueness

Ethyl (3R,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl (3R,4S,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)/t19-,20+,21-/m0/s1

InChI Key

UFUJITNCLJSDST-HBMCJLEFSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

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